molecular formula C20H15N5O2S B10874400 2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10874400
M. Wt: 389.4 g/mol
InChI Key: AJSKWLKAFAEXDY-UHFFFAOYSA-N
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Description

2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining a triazinoindole moiety with an isoindole-dione group. This compound is of significant interest in medicinal and organic chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with an appropriate isoindole-dione precursor. The reaction conditions often include the use of solvents such as dichloromethane or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and metal ions. For example, its anticancer activity is attributed to its ability to chelate iron, thereby disrupting iron-dependent cellular processes and inducing apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of the triazinoindole and isoindole-dione groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

2-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C20H15N5O2S/c1-24-15-9-5-4-8-14(15)16-17(24)21-20(23-22-16)28-11-10-25-18(26)12-6-2-3-7-13(12)19(25)27/h2-9H,10-11H2,1H3

InChI Key

AJSKWLKAFAEXDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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